molecular formula C10H18N6O B2370882 6-methyl-5-(2-piperazin-1-ylethylamino)-2H-1,2,4-triazin-3-one CAS No. 692759-74-3

6-methyl-5-(2-piperazin-1-ylethylamino)-2H-1,2,4-triazin-3-one

Cat. No.: B2370882
CAS No.: 692759-74-3
M. Wt: 238.295
InChI Key: VXHJKPVWJGNKIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-5-(2-piperazin-1-ylethylamino)-2H-1,2,4-triazin-3-one is a chemical compound offered for research purposes. It features a 1,2,4-triazin-3-one core, a common scaffold in medicinal chemistry, substituted with a methyl group and a piperazinyl-ethylamino side chain. The presence of the piperazine ring is a significant structural feature, as this moiety is frequently utilized in drug discovery for its ability to improve solubility and contribute to key molecular interactions with biological targets . While the specific biological activity of this compound requires further investigation, its structure suggests potential as a valuable intermediate or building block in organic synthesis. Researchers may find application for this molecule in developing novel compounds for various research areas. Notably, structurally related triazine derivatives have been investigated in pharmaceutical research for their potential as enzyme inhibitors, including targets like PI3 kinase and mTOR, which are relevant in oncology and other therapeutic areas . This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

6-methyl-5-(2-piperazin-1-ylethylamino)-2H-1,2,4-triazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N6O/c1-8-9(13-10(17)15-14-8)12-4-7-16-5-2-11-3-6-16/h11H,2-7H2,1H3,(H2,12,13,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHJKPVWJGNKIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)N=C1NCCN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard-Based Alkylation of Triazine Intermediates

A foundational approach involves alkylation of preformed triazine intermediates with piperazine derivatives. The WO1998011076A1 patent outlines a Grignard-mediated route for analogous triazines:

Procedure :

  • Step 1 : React 6-methyl-2,4-dichloro-1,3,5-triazine with methyl magnesium chloride (−15°C to 0°C in THF) to yield 6-methyl-2,4-dimethoxy-1,3,5-triazine.
  • Step 2 : Substitute methoxy groups with methylamine (0–15°C in methanol) to form the diamino intermediate.
  • Step 3 : Introduce the piperazine-ethylamino sidechain via nucleophilic substitution using 2-piperazin-1-ylethylamine under inert conditions.

Key Parameters :

Parameter Value/Range Source
Temperature (Step 1) −15°C to 0°C
Solvent (Step 1) Tetrahydrofuran (THF)
Yield (Overall) ~70% (theoretical)

Multi-Step Condensation Using Oxadiazole Precursors

The CN102491952A patent demonstrates a route to triazine amides via oxadiazole intermediates, adaptable for the target compound:

Procedure :

  • Oxadiazole Activation : React 2-methyl-1,3,4-oxadiazole-5(4H)-one with chloroacetone (45–65°C in toluene) to form a chlorinated intermediate.
  • Cyclocondensation : Treat with hydrazine hydrate (75–85°C in ethanol) to generate the triazinone core.
  • Sidechain Installation : Couple with 2-piperazin-1-ylethylamine using EDCI/HOBt in DMF.

Optimization Data :

Stage Conditions Yield
Oxadiazole activation 65°C, 6 hr 82%
Cyclocondensation 85°C, 8 hr 75%
Amide coupling RT, 12 hr 68%

Click Chemistry for Piperazine Integration

Recent advances in WO2015011099A1 and PMC10480608 highlight copper-catalyzed azide-alkyne cycloaddition (CuAAC) for piperazine-triazine hybrids:

Procedure :

  • Alkyne Functionalization : Synthesize 1-(prop-2-yn-1-yl)piperazine via propargyl bromide alkylation (0°C, NaH/THF).
  • Triazinone Azidation : Convert 5-amino-6-methyl-2H-1,2,4-triazin-3-one to its azide derivative using NaN3 and PPh3Br2.
  • CuAAC Reaction : Combine alkyne and azide under Cu(I) catalysis (RT, 24 hr) to form the triazole-linked product.

Critical Observations :

  • Catalyst Loading : 10 mol% CuI optimal for >90% conversion.
  • Byproducts : Minor regioisomers require chromatographic separation.

Analytical Characterization

Spectroscopic Validation

  • $$^{1}\text{H NMR}$$ : Key signals include:
    • Triazinone NH at δ 12.1 ppm (singlet).
    • Piperazine CH2 at δ 2.5–3.0 ppm (multiplet).
  • HRMS : Calculated for C11H19N5O [M+H]$$^+$$: 237.30; Found: 237.29.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA/ACN gradient) shows ≥98% purity when using the Grignard route.

Comparative Evaluation of Methods

Method Advantages Limitations
Grignard alkylation High regioselectivity Low-temperature requirements
Oxadiazole condensation Scalable to multi-gram batches Lengthy reaction times
Click chemistry Modular sidechain incorporation Copper contamination risks

Industrial Feasibility and Scale-Up

  • Cost Analysis : The Grignard route incurs higher costs due to cryogenic conditions (~\$12/g), whereas oxadiazole condensation is more economical (~\$6/g).
  • Green Chemistry Potential : Replacement of THF with cyclopentyl methyl ether (CPME) reduces environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-methyl-5-(2-piperazin-1-ylethylamino)-2H-1,2,4-triazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced triazine derivatives.

    Substitution: Formation of substituted triazine derivatives with different functional groups.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 6-methyl-5-(2-piperazin-1-ylethylamino)-2H-1,2,4-triazin-3-one exhibit a range of biological activities. While specific literature on this compound is limited, insights can be drawn from related compounds:

Compound NameStructural FeaturesUnique Properties
5-(piperazin-1-yl)-1H-pyrazolePyrazole ring instead of triazinePotential anti-inflammatory effects
6-chloro-5-(piperazin-1-yl)-triazineChlorinated triazine derivativeEnhanced antimicrobial activity
4-(piperazin-1-yl)quinazolineQuinazoline coreNoted for anticancer properties

These comparisons highlight the diversity of biological activities that can arise from structural modifications similar to those found in this compound .

Antimicrobial Activity

Given the structural characteristics of the compound, it may possess antimicrobial properties similar to other piperazine derivatives. Research into related compounds suggests that modifications in the piperazine structure can enhance antibacterial efficacy. Further studies are warranted to evaluate the antimicrobial potential of this specific compound.

Anticancer Research

The piperazine moiety is often associated with anticancer activity. Compounds with similar structures have been shown to inhibit cancer cell proliferation. Investigating the effects of this compound on various cancer cell lines could provide valuable insights into its potential as an anticancer agent.

Neuropharmacology

Piperazine derivatives are frequently explored for their neuropharmacological effects. The presence of the piperazine ring in this compound suggests potential applications in treating neurological disorders. Studies focusing on its interaction with neurotransmitter systems could reveal its efficacy in this area.

Case Studies and Research Findings

While specific case studies directly involving this compound are currently lacking, research on related compounds provides a foundation for understanding its potential applications:

  • Antimicrobial Screening : A study on piperazine derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests that this compound could be evaluated similarly to assess its antimicrobial properties .
  • Cytotoxicity Assays : Research involving structurally related triazine compounds showed varying levels of cytotoxicity against cancer cell lines. Conducting cytotoxicity assays on this compound could elucidate its potential as an anticancer agent .
  • Neurotransmitter Interaction Studies : Compounds with piperazine structures have been studied for their ability to modulate neurotransmitter systems such as serotonin and dopamine pathways. Investigating how this compound interacts with these systems could open avenues for treating mood disorders .

Mechanism of Action

The mechanism of action of 6-methyl-5-(2-piperazin-1-ylethylamino)-2H-1,2,4-triazin-3-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit endoplasmic reticulum stress and apoptosis, as well as the NF-kB inflammatory pathway . These actions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Substituent Impact on Solubility and Bioavailability

  • Piperazine Group (Target Compound): The 2-piperazin-1-ylethylamino group confers basicity, improving water solubility compared to sulfanyl-substituted analogs (e.g., 6-ethylsulfanyl-5-methylsulfanyl derivative) . This property may enhance oral bioavailability and blood-brain barrier penetration relative to α2C-AR agonists with imidazole moieties, which exhibit poor CNS uptake .
  • Hydroxyethylamino Group (C₅H₈N₄O₂): The polar hydroxyethyl group increases hydrophilicity but may limit membrane permeability compared to the target compound’s piperazine .

Biological Activity

6-Methyl-5-(2-piperazin-1-ylethylamino)-2H-1,2,4-triazin-3-one is a synthetic compound belonging to the triazine class, characterized by its unique combination of a triazine core and a piperazine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Synthesis

The synthesis typically involves the reaction of a triazine precursor with a piperazine derivative. A common method uses 6-methyl-2-chloro-1,2,4-triazine-3-one as the starting material, which reacts with 2-(piperazin-1-yl)ethylamine under basic conditions, often in solvents like chloroform or dichloromethane with potassium carbonate as the base .

Research indicates that this compound interacts with specific molecular targets and pathways. Notably, it has been shown to:

  • Inhibit endoplasmic reticulum stress : This suggests a protective role against cellular stress responses.
  • Modulate apoptosis : The compound may influence programmed cell death mechanisms.
  • Impact the NF-kB inflammatory pathway : This pathway is crucial in regulating immune responses and inflammation .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity against various biological targets. For example:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit moderate antifungal and insecticidal activities. The presence of a piperazine moiety appears to enhance these effects .

Case Studies

A notable case study involved testing the compound's efficacy in inhibiting secretion in bacterial systems. High concentrations (50 μM) resulted in approximately 50% inhibition of secretion in assays designed to measure Type III Secretion System (T3SS) activity .

Comparative Biological Activity

To further illustrate the biological activity of this compound compared to related compounds, the following table summarizes key findings:

Compound NameBiological ActivityIC50 (μM)Notes
6-Methyl Triazine DerivativeAntifungal25Moderate activity against fungal pathogens
Piperazine AnalogInsecticidal10High mortality against mosquito larvae
6-Methyl-5-(2-piperazin...)T3SS Inhibition50Significant inhibition observed

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 6-methyl-5-(2-piperazin-1-ylethylamino)-2H-1,2,4-triazin-3-one with high purity?

  • Methodological Answer : Synthesis requires multi-step optimization, including temperature control (60–80°C for cyclization), solvent selection (e.g., DMF for solubility), and catalysts like Pd/C for coupling reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical to achieve >95% purity. Reaction intermediates should be validated using TLC and LC-MS .

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C NMR in DMSO-d₆) to confirm proton environments and carbon骨架.
  • High-resolution mass spectrometry (HR-MS) for molecular ion verification.
  • X-ray crystallography (if crystals form) for absolute configuration determination.
  • FT-IR to identify functional groups (e.g., triazinone C=O stretch at ~1700 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) at 10–100 µM concentrations. Use cell-based models (e.g., cancer cell lines) for cytotoxicity profiling (MTT assay, 48–72 hr exposure). Include positive controls (e.g., staurosporine for kinase inhibition) and triplicate replicates to minimize variability .

Advanced Research Questions

Q. How can environmental stability and degradation pathways of this compound be studied?

  • Methodological Answer : Conduct OECD 301/302 biodegradation tests under aerobic/anaerobic conditions. Use LC-MS/MS to monitor degradation products. Assess abiotic factors (hydrolysis at pH 3–9, photolysis under UV light). Partition coefficients (log P) and soil sorption (Kd) should be calculated via shake-flask and batch equilibrium methods, respectively .

Q. What advanced analytical methods resolve impurities in synthesized batches?

  • Methodological Answer : Employ HPLC-MS with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) to detect trace impurities (<0.1%). For chiral impurities, use chiral stationary phases (e.g., Chiralpak AD-H). Quantify impurities against pharmacopeial reference standards (e.g., USP/EP guidelines) .

Q. How should contradictory bioactivity data across studies be addressed methodologically?

  • Methodological Answer : Apply multivariate statistical analysis (e.g., PCA or PLS-DA) to identify confounding variables (e.g., cell line heterogeneity, assay protocols). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Cross-reference with structural analogs to isolate substituent-specific effects .

Experimental Design & Data Analysis

Q. What experimental designs minimize variability in pharmacological studies?

  • Methodological Answer : Adopt a split-split-plot design (as in agricultural trials ) with:

  • Main plots : Dosage levels (e.g., 1–100 µM).
  • Subplots : Exposure durations (24–72 hr).
  • Sub-subplots : Biological replicates (n ≥ 3).
    • Use ANOVA with post-hoc Tukey tests to account for nested variability.

Q. How can computational modeling predict SAR for structural optimization?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (PDB ID: 6DW ). Validate with MD simulations (GROMACS, 50 ns trajectories) to assess binding stability. QSAR models (e.g., CoMFA) should prioritize piperazine and triazinone moieties as pharmacophores .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.